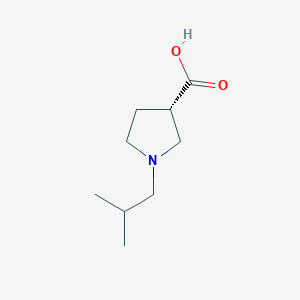
(4-(Bis(4-methoxyphenyl)amino)-2-methoxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Bis(4-methoxyphenyl)amino)-2-methoxyphenyl)boronic acid is an organic compound with the molecular formula C20H20BNO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl group substituted with bis(4-methoxyphenyl)amino and 2-methoxyphenyl groups. This compound is known for its applications in organic synthesis and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bis(4-methoxyphenyl)amino)-2-methoxyphenyl)boronic acid typically involves the reaction of 4-(Bis(4-methoxyphenyl)amino)phenylboronic acid with appropriate reagents under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where aryl halides react with boronic acids in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized for high yield and purity, often involving automated processes and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
(4-(Bis(4-methoxyphenyl)amino)-2-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines or alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
(4-(Bis(4-methoxyphenyl)amino)-2-methoxyphenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential in biological assays and as a probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of (4-(Bis(4-methoxyphenyl)amino)-2-methoxyphenyl)boronic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications.
Pathways Involved: The compound can participate in various chemical pathways, including catalytic cycles in cross-coupling reactions and binding interactions in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with a single phenyl group.
4-Methoxyphenylboronic Acid: Contains a methoxy group on the phenyl ring, similar to the methoxy groups in (4-(Bis(4-methoxyphenyl)amino)-2-methoxyphenyl)boronic acid.
Bis(4-methoxyphenyl)amine: Lacks the boronic acid group but shares the bis(4-methoxyphenyl)amino structure.
Uniqueness
This compound is unique due to its combination of boronic acid functionality with bis(4-methoxyphenyl)amino and 2-methoxyphenyl groups. This unique structure imparts specific reactivity and properties, making it valuable in specialized applications in organic synthesis and materials science .
Propiedades
Fórmula molecular |
C21H22BNO5 |
|---|---|
Peso molecular |
379.2 g/mol |
Nombre IUPAC |
[2-methoxy-4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]boronic acid |
InChI |
InChI=1S/C21H22BNO5/c1-26-18-9-4-15(5-10-18)23(16-6-11-19(27-2)12-7-16)17-8-13-20(22(24)25)21(14-17)28-3/h4-14,24-25H,1-3H3 |
Clave InChI |
RQXPXKZGEDTYIZ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


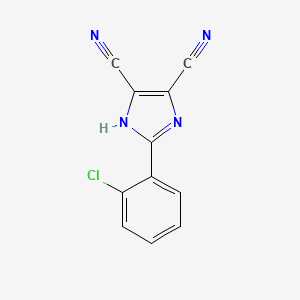
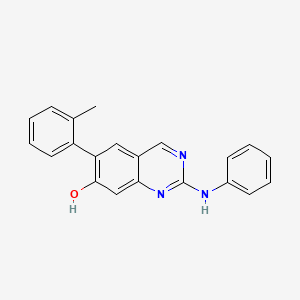
![3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B12938068.png)
![1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)-](/img/structure/B12938091.png)
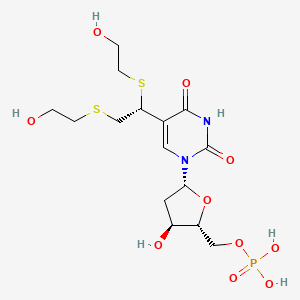


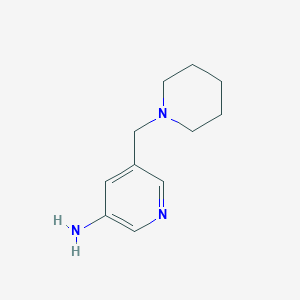
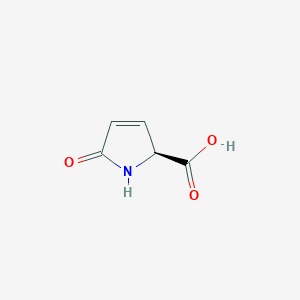
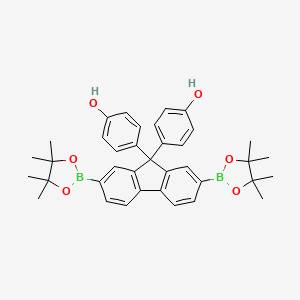
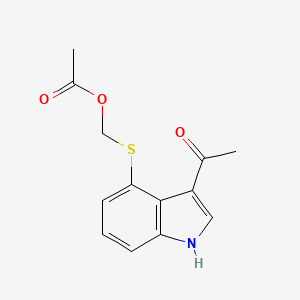
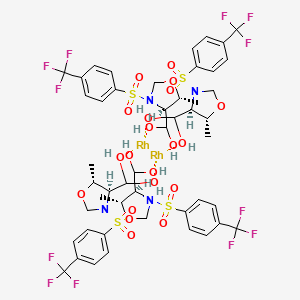
![cobalt;[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate](/img/structure/B12938125.png)
